2-({4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3,5-dichlorophenyl)acetamide
Overview
Description
2-({4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H22Cl2N4O2S and its molecular weight is 477.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.0840525 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
In the realm of organic synthesis, such compounds are often explored for their potential as intermediates in the synthesis of complex molecules. For instance, the use of palladium-catalyzed reactions to create bicyclic and tricyclic heterocycles demonstrates the utility of related structures in synthesizing potentially bioactive compounds. The research by Ali et al. (1996) on regioselective palladium(II)-catalyzed synthesis showcases the application of similar methodologies in creating lactones and lactams, highlighting the compound's relevance in synthetic organic chemistry Ali et al., 1996.
Heterocyclic Chemistry
The synthesis and structural elucidation of heterocyclic compounds form a significant area of research, given their importance in pharmaceuticals and materials science. The work by Xue et al. (2008) on synthesizing and characterizing triazole-thione derivatives underlines the compound's role in heterocyclic chemistry, contributing to the development of novel molecules with potential therapeutic or material applications Xue et al., 2008.
Material Science and Coatings
In material science, such compounds may be investigated for their potential in creating new materials with unique properties. The study on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators by Batibay et al. (2020) exemplifies the exploration of related structures in developing advanced materials for coatings, highlighting the broader applications of these compounds beyond just pharmaceuticals Batibay et al., 2020.
Enzyme Inhibition and Molecular Docking Studies
The investigation of enzyme inhibition and molecular docking studies represents a critical area of research, particularly for the discovery of new therapeutic agents. The study by Bekircan et al. (2015) on synthesizing novel heterocyclic compounds and assessing their lipase and α-glucosidase inhibition underscores the potential biomedical applications of such compounds Bekircan et al., 2015.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[5-[(2,3-dimethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O2S/c1-4-8-28-20(12-30-19-7-5-6-14(2)15(19)3)26-27-22(28)31-13-21(29)25-18-10-16(23)9-17(24)11-18/h4-7,9-11H,1,8,12-13H2,2-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOAYGLNCSVLHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NN=C(N2CC=C)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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